ITX5061 is a small molecule initially characterized as a p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Further research identified it as a scavenger receptor class B type I (SR-BI) antagonist. [, , , , , , , , , ] SR-BI plays a critical role in high-density lipoprotein (HDL) metabolism and hepatitis C virus (HCV) entry into hepatocytes. [, ] ITX5061 is investigated for its potential in treating HCV infection, atherosclerosis, and castration-resistant prostate cancer. [, , , ]
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide; hydrochloride, commonly referred to as ITX-5061, is a synthetic compound developed primarily for its antiviral properties, particularly against Hepatitis C Virus (HCV). This compound functions as a scavenger receptor B1 antagonist and has shown potential in inhibiting the entry of HCV into liver cells, which is crucial for the virus's lifecycle.
ITX-5061 was developed by iTherX Pharmaceuticals and has been the subject of various studies and clinical trials aimed at evaluating its efficacy and safety in treating HCV infections. The compound's chemical identity is confirmed by its IUPAC name and molecular formula, which are detailed in several scientific databases and patent filings .
ITX-5061 falls under the category of antiviral agents specifically targeting HCV. It is classified as a small molecule drug with a complex structure that includes multiple functional groups contributing to its biological activity.
The synthesis of ITX-5061 involves several steps that require careful control of reaction conditions to ensure the formation of the desired product. Key methods include:
Technical details regarding the specific reagents and conditions used in each step are often proprietary but can be found in patent documents and scientific literature.
This complex structure includes various functional groups such as methanesulfonamido, morpholinyl, and naphthalene, which contribute to its biological activity.
ITX-5061 participates in several chemical reactions that are critical for its mechanism of action:
Technical details about these reactions can be found in pharmacological studies highlighting their implications for antiviral therapy.
The mechanism of action for ITX-5061 primarily revolves around its role as a scavenger receptor B1 antagonist. By inhibiting this receptor, ITX-5061 prevents HCV from binding to liver cells, thereby blocking viral entry and replication. This action leads to:
The compound has a high complexity score due to its intricate structure, which influences its pharmacokinetics and dynamics .
ITX-5061 is primarily investigated for its potential application in treating Hepatitis C Virus infections. Its ability to inhibit viral entry makes it a promising candidate for combination therapies aimed at improving treatment outcomes for patients with chronic HCV infections. Additionally, ongoing research explores its effects on lipid metabolism, which may have implications beyond antiviral therapy .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3